molecular formula C5H6F2N2O B2571969 [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine CAS No. 1896928-61-2

[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B2571969
CAS No.: 1896928-61-2
M. Wt: 148.113
InChI Key: CMEHBKOSMJDFNN-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an oxazole ring, which is further connected to a methanamine group. The presence of the difluoromethyl group imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the oxazole ring. This can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes that are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine apart from similar compounds is its specific structural configuration, which can result in unique chemical reactivity and biological activity.

Biological Activity

[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a difluoromethyl group attached to an oxazole ring, which is known to enhance lipophilicity and biological activity. Its molecular structure can be represented as follows:

C5H6F2N2O\text{C}_5\text{H}_6\text{F}_2\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can increase binding affinity, allowing for modulation of various biological pathways. Research indicates that the compound may act as an inhibitor of certain enzymes involved in disease processes, including those linked to cancer and microbial infections.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrate its effectiveness against both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Anticancer Activity

Research indicates that this compound may possess anticancer properties , particularly in inhibiting tumor cell proliferation. In various cancer cell lines, including breast and prostate cancer models, this compound has shown promising results in reducing cell viability and inducing apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial properties.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa22

This study highlights the compound's potential as a candidate for developing new antimicrobial agents.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability in MDA-MB-231 (breast cancer) cells.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

These findings suggest that the compound could be further explored for its therapeutic potential in oncology.

Properties

IUPAC Name

[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)9-10-4/h1,5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHBKOSMJDFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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